
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide, also known as DBPR108, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, migration, and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in cell survival and growth. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In addition, this compound has been shown to inhibit the aggregation of amyloid proteins, which are implicated in neurodegenerative diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit various signaling pathways involved in cell proliferation, migration, and survival. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the study of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. One possible direction is to investigate the use of this compound in combination with other anti-cancer drugs to enhance its efficacy and reduce potential toxicity. Another direction is to investigate the use of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis for potential clinical applications.
Synthesis Methods
The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzonitrile with 3-pyridinylboronic acid to form 2,4-dichloro-3-pyridinylboronic acid. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential therapeutic applications in various scientific fields. In oncology, this compound has been shown to have anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell migration and invasion. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid proteins. This compound has also been investigated for its potential use in treating inflammatory diseases, such as arthritis and psoriasis, due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-3-4-12(13(18)8-10)14-5-6-15(22-14)16(21)20-11-2-1-7-19-9-11/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYMZIMMZCACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


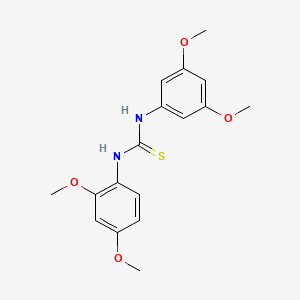
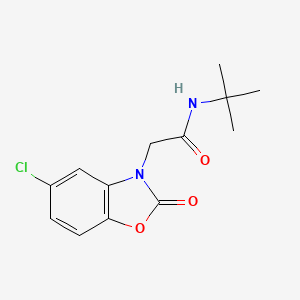
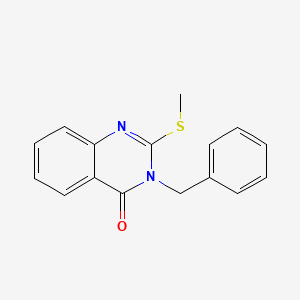
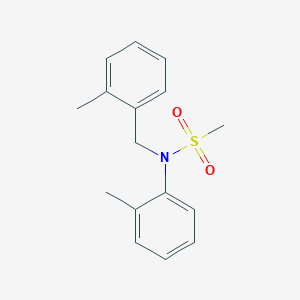
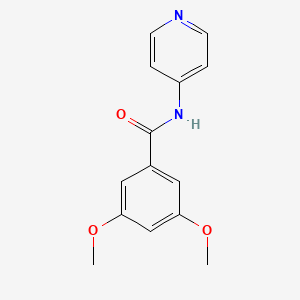

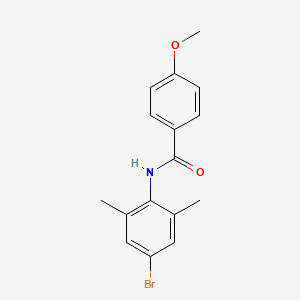
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
